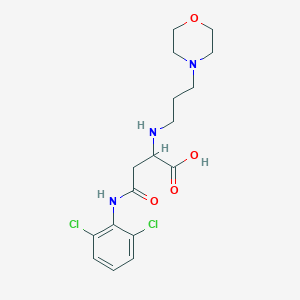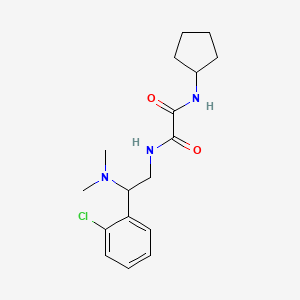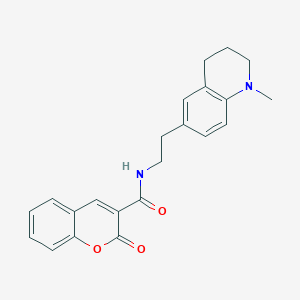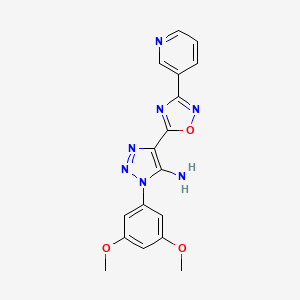
4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DCPA, is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the enzyme aspartate aminotransferase, which plays a key role in the metabolism of amino acids. As a result, DCPA has been studied for its potential applications in the treatment of various diseases, including cancer and liver disease.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Spectroscopic and structural investigations of derivatives of 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid have been conducted using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. The studies provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. Additionally, the compound's potential as a nonlinear optical material due to its significant dipole moment and first hyperpolarizabilities has been highlighted. Theoretical Ultraviolet–Visible spectra analyses using the TD-DFT method and noncovalent interactions like hydrogen bonding have been identified, suggesting the compound's utility in further pharmacological investigations (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Molecular Structure
The molecular structure and vibrational spectroscopy of related compounds have been studied, providing insights into the vibrational wavenumbers and the stability of the molecule through NBO analysis. The HOMO and LUMO analysis determined the charge transfer within the molecule, with molecular electrostatic potential maps performed by the DFT method. Such studies are crucial for understanding the electronic and optical properties of the compound and its derivatives (Raju et al., 2015).
Antimicrobial Activities
Research into the synthesis of new derivatives involving 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid and their evaluation for antimicrobial activities has been conducted. Compounds derived from this chemical structure have shown promising results against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
4-(2,6-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O4/c18-12-3-1-4-13(19)16(12)21-15(23)11-14(17(24)25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,14,20H,2,5-11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGCNUBNFABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2799107.png)

![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)


![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)



![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)
